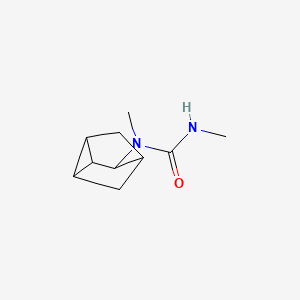![molecular formula C13H12N2O4 B579534 [(Z)-1-(2-oxochromen-3-yl)ethylideneamino] N-methylcarbamate CAS No. 18149-27-4](/img/structure/B579534.png)
[(Z)-1-(2-oxochromen-3-yl)ethylideneamino] N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Z)-1-(2-oxochromen-3-yl)ethylideneamino] N-methylcarbamate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a coumarin moiety linked to a N-methylcarbamoyloxyimino group. The presence of these functional groups imparts specific chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-1-(2-oxochromen-3-yl)ethylideneamino] N-methylcarbamate typically involves the reaction of coumarin derivatives with N-methylcarbamoyloxyimino intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The process may also involve steps such as purification through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
化学反応の分析
Types of Reactions
[(Z)-1-(2-oxochromen-3-yl)ethylideneamino] N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
[(Z)-1-(2-oxochromen-3-yl)ethylideneamino] N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of dyes, optical brighteners, and other specialty chemicals.
作用機序
The mechanism of action of [(Z)-1-(2-oxochromen-3-yl)ethylideneamino] N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Coumarin: A parent compound with a simpler structure, widely used in perfumery and as a precursor in organic synthesis.
7-Hydroxycoumarin: Known for its fluorescent properties and used in biochemical assays.
4-Methylumbelliferone: Utilized in the study of hyaluronic acid synthesis and as a fluorescent probe.
Uniqueness
[(Z)-1-(2-oxochromen-3-yl)ethylideneamino] N-methylcarbamate stands out due to its unique combination of functional groups, which impart specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications, ranging from synthetic chemistry to biomedical research.
特性
CAS番号 |
18149-27-4 |
|---|---|
分子式 |
C13H12N2O4 |
分子量 |
260.249 |
IUPAC名 |
[(Z)-1-(2-oxochromen-3-yl)ethylideneamino] N-methylcarbamate |
InChI |
InChI=1S/C13H12N2O4/c1-8(15-19-13(17)14-2)10-7-9-5-3-4-6-11(9)18-12(10)16/h3-7H,1-2H3,(H,14,17)/b15-8- |
InChIキー |
WPLOBNPTQRATOP-NVNXTCNLSA-N |
SMILES |
CC(=NOC(=O)NC)C1=CC2=CC=CC=C2OC1=O |
同義語 |
3-[1-(N-Methylcarbamoyloxyimino)ethyl]coumarin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-Methylthiazolo[4,5-f]quinolin-2-amine](/img/structure/B579457.png)




![benzyl N-[(2S)-1-hydrazinyl-1-oxopropan-2-yl]carbamate](/img/structure/B579470.png)

![[(2R,3R,4R,5R,6R)-5-acetamido-4,6-diacetyloxy-2-(methoxymethyl)oxan-3-yl] acetate](/img/structure/B579472.png)

